1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate

Description

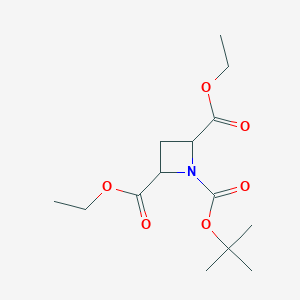

1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with three ester substituents: a tert-butyl group at the 1-position and ethyl groups at the 2- and 4-positions. Its molecular formula is C₁₄H₂₃NO₆ (molecular weight: ~301.34 g/mol) . The tert-butyl group enhances steric bulk, influencing solubility and stability, while the ethyl esters modulate reactivity. This compound is of interest in organic synthesis, particularly in pharmaceutical and materials science research, due to the azetidine ring’s strain-driven reactivity .

Properties

Molecular Formula |

C14H23NO6 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate |

InChI |

InChI=1S/C14H23NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15(9)13(18)21-14(3,4)5/h9-10H,6-8H2,1-5H3 |

InChI Key |

HWUJJICITUTJRX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(N1C(=O)OC(C)(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Boc Protection of the 1-Position

The synthesis begins with azetidine-1,2,4-tricarboxylic acid (1 ), which is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). This step selectively protects the 1-carboxyl group as the tert-butyl ester, yielding 1-O-tert-butyl azetidine-1,2,4-tricarboxylic acid (2 ) with >95% regioselectivity.

Reaction Conditions :

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Yield: 85–92%

Ethylation of the 2- and 4-Positions

The remaining carboxyl groups at positions 2 and 4 are ethylated using ethyl bromide or ethyl chloroformate. Sodium ethoxide (NaOEt) is employed as a base to deprotonate the carboxylic acids, facilitating nucleophilic attack on the ethylating agent.

Optimized Procedure :

- Dissolve 2 in anhydrous dichloromethane (DCM).

- Add NaOEt (2.2 equiv) and ethyl chloroformate (2.1 equiv) dropwise at 0°C.

- Warm to room temperature and stir for 12 hours.

- Quench with aqueous HCl, extract with DCM, and purify via column chromatography.

Yield : 78–84%

Purity : 90–95% (HPLC)

Ring-Closing Approaches

Cyclization of β-Amino Alcohol Precursors

Azetidine formation via intramolecular nucleophilic substitution is a viable alternative. For example, β-amino alcohol 3 (derived from L-aspartic acid) undergoes cyclization with thionyl chloride (SOCl₂) to form azetidine-2,4-dicarboxylic acid (4 ), which is subsequently esterified.

Key Steps :

- Cyclization :

- React 3 with SOCl₂ in DCM at −20°C.

- Yield: 70%

- Esterification :

Advantage : Avoids handling unstable azetidine tricarboxylic acid.

[2+2] Cycloaddition for Azetidine Formation

While [2+2] cycloadditions are more common for azetines (unsaturated analogs), hydrogenation of 2-azetines (5 ) provides access to azetidines. For instance, Rh-catalyzed cycloaddition of alkenes and imines generates 2-azetines, which are hydrogenated to azetidines.

Hydrogenation Conditions :

- Catalyst: Pd/C (10 wt%)

- Pressure: 1 atm H₂

- Solvent: Ethanol

- Yield: 65–72%

Transesterification and Protecting Group Strategies

Transesterification of Methyl Esters

If methyl esters are present (e.g., in intermediates like O1-tert-butyl O2,O4-dimethyl azetidine-1,2,4-tricarboxylate), transesterification with ethanol and a catalytic acid (e.g., H₂SO₄) converts them to ethyl esters.

Conditions :

- Ethanol (excess)

- H₂SO₄ (0.1 equiv)

- Reflux, 24 hours

- Yield: 80–88%

Selective Deprotection

Tert-butyl esters are resistant to basic conditions but cleaved under acidic hydrolysis (e.g., trifluoroacetic acid). This selectivity allows sequential deprotection and re-esterification if needed.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Stepwise Esterification | 78–84 | 90–95 | High regiocontrol | Requires anhydrous conditions |

| Ring-Closing | 65–72 | 85–90 | Avoids unstable intermediates | Multi-step, lower overall yield |

| Transesterification | 80–88 | 88–93 | Converts existing esters | Limited to substrates with methyl esters |

Challenges and Optimization

Regiochemical Control

Ensuring exclusive ethylation at positions 2 and 4 is complicated by the similarity of the carboxyl groups. Employing bulky bases (e.g., DBU) or low temperatures (−78°C) improves selectivity.

Stability of Intermediates

Azetidine tricarboxylic acid derivatives are prone to ring-opening under acidic or basic conditions. Storage at −20°C in inert atmospheres is recommended.

Chemical Reactions Analysis

Types of Reactions: cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its structural features allow it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine: In medicine, cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate has potential applications in drug discovery and development. Its ability to modulate biological pathways makes it a candidate for therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties contribute to the development of high-performance products.

Mechanism of Action

The mechanism of action of cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target, but it generally involves the formation of stable complexes with the target molecules, leading to changes in their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Azetidine Tricarboxylate Derivatives

1-O-tert-butyl 3-O,3-O'-diethyl Azetidine-1,3,3-Tricarboxylate (CAS: 1011479-75-6)

- Structure : Differs in ester substitution (ethyl groups at 3- and 3'-positions vs. 2- and 4-positions in the target compound).

- Properties : Similar molecular weight (301.34 g/mol) but distinct regiochemistry, leading to altered steric and electronic effects. The 3,3'-diethyl substitution may reduce ring strain compared to the 2,4-substitution pattern .

Azetidine-Containing Energetic Materials

- Example : Azobis-1,2,4-triazole derivatives.

- Comparison : Azetidine rings increase molecular density (e.g., 1.78–1.95 g/cm³) compared to triazole-based compounds, making them promising for high-energy materials. The tert-butyl and ethyl esters in the target compound may further enhance thermal stability .

Non-Azetidine Tricarboxylates

Trimethyl 1,2,4-Cyclohexanetricarboxylate (CAS: 185855-30-5)

- Structure : Six-membered cyclohexane core with three methyl esters.

- Properties : Lower molecular weight (258.27 g/mol) and reduced ring strain compared to azetidine. The absence of nitrogen limits applications in coordination chemistry or bioactive molecule synthesis .

Trioctyltrimellitate (TOTM) (CAS: 3319-31-1)

- Structure : Benzene-1,2,4-tricarboxylate with three 2-ethylhexyl esters.

- Properties : High molecular weight (546.78 g/mol) and lipophilicity (logP > 9), making it suitable as a plasticizer. The aromatic benzene core contrasts with the strained azetidine, which is more reactive but less stable .

Triethyl 1,2,4-Triazine-3,5,6-Tricarboxylate (CAS: N/A)

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Structure | Key Applications |

|---|---|---|---|---|---|

| Target Compound | C₁₄H₂₃NO₆ | 301.34 | tert-butyl, diethyl | Azetidine | Pharmaceuticals, Energetics |

| 1-O-tert-butyl 3-O,3-O'-diethyl Azetidine | C₁₄H₂₃NO₆ | 301.34 | tert-butyl, diethyl | Azetidine | Organic synthesis |

| Trimethyl 1,2,4-Cyclohexanetricarboxylate | C₁₂H₁₈O₆ | 258.27 | Methyl | Cyclohexane | Solvents, Intermediates |

| TOTM | C₃₃H₅₄O₆ | 546.78 | 2-ethylhexyl | Benzene | Plasticizers |

| Azobis-1,2,4-triazole | C₄H₄N₆ | 136.11 | N/A | Triazole | Energetic materials |

Biological Activity

1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate is a heterocyclic compound characterized by its unique azetidine ring structure and multiple carboxylate functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on various studies and findings.

- Molecular Formula : C14H23NO6

- Molecular Weight : 301.34 g/mol

- CAS Number : 1414540-31-0

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to modulate enzyme activity which can influence various biochemical pathways. This modulation is crucial for its potential therapeutic applications.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies on related azetidine derivatives have demonstrated effectiveness against Enterobacterales producing extended-spectrum β-lactamases .

- Pharmacological Effects : The compound has been identified as a potential pharmacophore in drug discovery due to its ability to interact with biological targets effectively. Such interactions may lead to the modulation of metabolic pathways relevant in disease contexts.

- Enzyme Inhibition : The structure-activity relationship (SAR) studies suggest that modifications in the azetidine ring can enhance or diminish enzyme inhibition properties. This is particularly relevant in the design of inhibitors for specific enzymes involved in bacterial resistance mechanisms .

Case Studies

A few notable case studies highlight the biological significance of this compound:

- Case Study 1 : A study focused on the synthesis and testing of various azetidine derivatives, including those with diethyl substitutions, showed promising results in inhibiting specific bacterial strains. The findings indicated that structural modifications could lead to enhanced antimicrobial activity.

- Case Study 2 : Another investigation explored the impact of different substituents on the azetidine ring's efficacy as an enzyme inhibitor. The results demonstrated that compounds with tert-butyl and diethyl groups exhibited varying degrees of effectiveness against target enzymes involved in metabolic pathways related to antibiotic resistance .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | C14H23NO6 | Antimicrobial | Unique substitution pattern enhances biological interactions |

| 1-tert-butyl 2,4-dimethyl azetidine-1,2,4-tricarboxylate | C12H19NO6 | Moderate antimicrobial | Dimethyl substitutions may alter reactivity |

| cis-tert-butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate | C12H19NO5 | Enzyme inhibition potential | Hydroxymethyl groups increase reactivity |

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate to improve yield and purity?

- Methodological Answer : Multi-step syntheses require careful optimization of reaction conditions, including temperature control (e.g., maintaining -78°C for lithium diisopropylamide-mediated steps), solvent selection (e.g., THF for low-temperature stability), and catalyst choice (e.g., palladium acetate for coupling reactions). For instance, stepwise purification using techniques like liquid-liquid extraction and column chromatography can mitigate side products. Yield improvements often depend on stoichiometric adjustments and inert atmosphere maintenance during sensitive steps (e.g., palladium-catalyzed cross-couplings) . Statistical design of experiments (DoE) can systematically identify critical parameters, such as reagent ratios or reaction times, to minimize trial-and-error approaches .

Q. How can researchers effectively characterize the structural and stereochemical properties of this compound using spectroscopic methods?

- Methodological Answer : Comprehensive characterization involves combining NMR (¹H, ¹³C, DEPT), IR, and mass spectrometry. For stereochemical analysis, 2D NMR techniques (e.g., COSY, NOESY) are essential to confirm spatial arrangements. Cross-validation with computational predictions (e.g., DFT-calculated chemical shifts) can resolve ambiguities. For example, IR absorption bands (e.g., carbonyl stretches at ~1700 cm⁻¹) and high-resolution MS data (e.g., [M+H]+ matching theoretical mass) provide additional confirmation .

Q. What safety protocols are critical when handling intermediates and byproducts generated during synthesis?

- Methodological Answer : Hazardous intermediates (e.g., iodinated derivatives) require strict adherence to safety data sheets (SDS), including the use of fume hoods, gloves, and eye protection. Waste management must follow institutional guidelines, with halogenated byproducts segregated and disposed via certified chemical waste services. Emergency protocols, such as neutralization of acidic residues (e.g., HCl gas quenching), should be pre-planned .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental outcomes in reaction mechanisms involving this compound?

- Methodological Answer : Discrepancies often arise from incomplete solvent or transition-state modeling in computational studies. Combining density functional theory (DFT) with molecular dynamics (MD) simulations can account for solvation effects. Iterative feedback loops, where experimental results (e.g., unexpected byproducts) refine computational parameters, are critical. For example, ICReDD’s approach integrates quantum chemical reaction path searches with experimental validation to reconcile such contradictions .

Q. How can factorial design principles be applied to streamline the optimization of reaction parameters for its synthesis?

- Methodological Answer : Factorial design identifies interactions between variables (e.g., temperature, catalyst loading, solvent polarity). A 2³ factorial experiment could test high/low levels of these factors to determine optimal conditions. Response surface methodology (RSM) further refines these parameters. For instance, optimizing Buchwald-Hartwig amination steps may reveal that temperature and ligand concentration non-linearly influence yield .

Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures, particularly when dealing with stereoisomers?

- Methodological Answer : Chiral stationary phase HPLC or simulated moving bed (SMB) chromatography can resolve stereoisomers. For non-polar intermediates, centrifugal partition chromatography (CPC) offers high recovery rates. Membrane separation technologies (e.g., nanofiltration) may also isolate target molecules based on size exclusion, especially in multi-gram syntheses .

Q. How should researchers integrate quantum chemical calculations with experimental data to predict novel derivatives or reaction pathways?

- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations can predict reactive sites for derivatization. For example, calculating Fukui indices identifies nucleophilic/electrophilic centers for functionalization. Virtual screening of derivatives using docking studies (e.g., binding affinity to biological targets) prioritizes candidates for synthesis. Coupling these predictions with high-throughput experimentation accelerates discovery .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported yields or stereoselectivity across published syntheses of this compound?

- Methodological Answer : Systematic reproducibility studies under controlled conditions (e.g., humidity, reagent purity) can isolate variables. Meta-analyses of published protocols may identify overlooked factors, such as trace metal contaminants in catalysts. Advanced analytics (e.g., in-situ IR monitoring) can detect transient intermediates that explain divergent outcomes .

Experimental Design and Scaling

Q. What reactor design considerations are critical for scaling up the synthesis of this compound while maintaining stereochemical fidelity?

- Methodological Answer : Continuous flow reactors enhance heat/mass transfer, reducing side reactions in exothermic steps. Computational fluid dynamics (CFD) models predict mixing efficiency, while microreactors improve reproducibility in asymmetric syntheses. For heterogeneous catalysis, fixed-bed reactors with immobilized catalysts prevent leaching during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.